molecular formula C6H4N4O B3064883 7(8H)-Pteridinone CAS No. 2432-27-1

7(8H)-Pteridinone

Cat. No.: B3064883
CAS No.: 2432-27-1
M. Wt: 148.12 g/mol
InChI Key: OOIPDYWPGUHUJW-UHFFFAOYSA-N
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Description

7(8H)-Pteridinone is a heterocyclic compound that belongs to the pteridine family. These compounds are characterized by a fused ring system consisting of a pyrimidine ring and a pyrazine ring. This compound is of significant interest due to its structural similarity to nitrogenous bases found in DNA and RNA, making it a valuable scaffold in medicinal chemistry and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7(8H)-Pteridinone typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of an α,β-unsaturated ester with a propionitrile in the presence of a base, followed by cyclization with a guanidine compound

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes this compound accessible for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 7(8H)-Pteridinone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the electronic properties of the compound, leading to different biological activities.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pteridinones, which can exhibit different biological and chemical properties .

Scientific Research Applications

7(8H)-Pteridinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7(8H)-Pteridinone derivatives often involves the inhibition of specific enzymes or receptors. For example, certain derivatives have been shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to mimic nitrogenous bases in nucleic acids, making it particularly valuable in medicinal chemistry and biochemical research. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .

Properties

IUPAC Name

8H-pteridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c11-5-2-8-4-1-7-3-9-6(4)10-5/h1-3H,(H,7,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIPDYWPGUHUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)NC(=O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343562
Record name 7(8H)-Pteridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2432-27-1
Record name 7(8H)-Pteridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-(2-fluoro-4-methyl-5-(8-methyl-2-(methylamino)-7-oxo-7,8-dihydropteridin-6-yl)phenyl)acetamide (1.5 g, 4.2 mmol) and conc. HCl (1 mL) in MeOH (20 mL) was heated at reflux overnight. The solvent was removed under reduced pressure. Water was added, and the mixture basified to pH=8. The resulting precipitate was collected by filtration and dried to give 6-(5-amino-4-fluoro-2-methylphenyl)-8-methyl-2-methylamino)pteridin-7(8H)-one (1.0 g, 78% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.70 (s, 0.3 H), 8.62 (s, 0.7 H) □7.96 (m, 0.7 H) □7.85 (m, 0.3 H) □6.88 (d, J=12.4 Hz, 1 H), 6.78 (d, J=9.2 Hz, 1 H), 4.98 (s, 2 H), 3.56 (s, 2 H), 3.48 (s, 1 H) □2.91 (d, J=4 Hz, 3 H), 2.03 (s, 3 H). MS (ESI) m/z: 315.2 [M+H]+.
Name
N-(2-fluoro-4-methyl-5-(8-methyl-2-(methylamino)-7-oxo-7,8-dihydropteridin-6-yl)phenyl)acetamide
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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